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Molecular and Mechanistic Profile

AGL-2043 is a cell-permeable, tricyclic quinoxaline compound that functions as a potent, selective, ATP-
competitive, and reversible inhibitor of Type III receptor tyrosine kinases [1]. Its core structure enables
high-affinity binding to the ATP pocket of target kinases, effectively blocking their phosphorylation and

subsequent downstream signaling cascades [2].

e Primary Targets: The compound exhibits potent inhibitory activity against PDGFR[3, FIt3, and c-Kit
receptors, which are critically involved in cellular proliferation, migration, and survival pathways [3] [1].

o Selectivity Profile: AGL-2043 demonstrates remarkable selectivity for its primary targets, showing
significantly weaker activity (>30-fold less potent) against a broad panel of other kinases including
PKA, EGFR, IGF-1R, VEGFR, and Src kinases (ICso > 30 uM) [1].

Table 1: Quantitative Inhibition Profile of AGL-2043

Kinase Target ICso0 Value Cellular Context/Assay
PDGFR 90 nM Purified receptor [1]
PDGFR 800 nM 3T3 cells [1]

c-Kit ~1-3 UM Not specified [1]
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Kinase Target ICs0 Value Cellular Context/Assay

VEGFR, EGFR, IGF-1R, Src >30 uM Various assays [1]

Therapeutic Applications and Experimental Evidence

Anti-Restenosis Efficacy

The most compelling therapeutic evidence for AGL-2043 comes from cardiovascular intervention models,

particularly in the context of preventing restenosis following stent implantation.

e Stent-Based Delivery: In a porcine coronary artery model, stents coated with biodegradable
polylactic/glycolic acid (PLGA) polymer containing 180 pug AGL-2043 demonstrated 50% reduction in
in-stent stenosis compared to control polymer-coated stents (26x10% vs 51+21%, p=0.001) at 28
days post-implantation [4].

¢ Morphometric Outcomes: The study revealed a 44% reduction in absolute neointimal area
(1.31+£0.43 mm?2 vs 2.38+1.04 mmz, p=0.004) and a 57% increase in absolute luminal area
(3.39+0.59 mm2 vs 2.19+£1.09 mmz, p=0.003) in treated arteries, indicating significant preservation of
vessel patency [4].

o Safety Profile: Critically, there were no significant differences in vascular injury or inflammation
scores between control and AGL-2043 treated groups, and mortality was zero throughout the study
period [4].

Signaling Pathways and Biological Effects

The diagram below illustrates the core mechanism by which AGL-2043 inhibits PDGFR-mediated signaling

pathways in smooth muscle cells, and how this action translates to therapeutic effects in restenosis.
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Figure 1: AGL-2043 inhibits PDGFR-mediated signaling in smooth muscle cells by competing with ATP,

thereby reducing proliferation, migration, and neointima formation that leads to restenosis.

Experimental Protocols and Research Applications

In Vitro Kinase Inhibition Assays

The inhibitory profile of AGL-2043 has been characterized through comprehensive kinase screening

platforms.

¢ KinaseProfiler Service (EMD Millipore): This service evaluated 158 kinase inhibitors at 1uM and
10uM concentrations against 234 human recombinant kinases, demonstrating that AGL-2043
maintains potent inhibition of PDGFRaq, Flt3, and c-Kit even at low micromolar concentrations [3].

e Cellular Autophosphorylation Assay: In A431 human epidermoid carcinoma cells, the compound
effectively inhibited EGFR autophosphorylation, establishing its cell permeability and intracellular

activity [5].

Table 2: Kinase Profiling Data for AGL-2043 (Percentage Activity Remaining)

Kinase Target % Activity at 0.5uM % Activity at 1M % Activity at 10uM
PDGFRa 23.8% 78.0% 15.0%

Flt3 27.5% 15.0% 1.0%

c-Kit 40.4% 80.0% 13.0%

CSF1R (Fms) 63.5% 52.0% 8.0%

PDGFR[p 63.3% 97.0% 46.0%

In Vivo Restenosis Model Protocol
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The porcine coronary artery model represents a validated preclinical approach for evaluating anti-restenotic

agents:

¢ Stent Preparation: Biodegradable polylactic/glycolic acid (PLGA) polymer coated stents loaded with
180 pug AGL-2043 or control polymer alone [4].

¢ Animal Implantation: Stents implanted in Sinclair mini-pigs (34+4 kg) to achieve 1.1:1 stent-to-artery
diameter ratio in the proximal left anterior descending coronary artery [4].

e Histomorphometric Analysis: After 28 days, arterial sections analyzed for neointimal area, luminal
area, percent stenosis, with simultaneous assessment of injury and inflammation scores using
standardized scoring systems [4].

¢ Drug Delivery Validation: High-performance liquid chromatography (HPLC) confirmation of
successful drug transfer from stent to arterial tissue, with negligible drug concentrations in segments
proximal and distal to the stented region [4].

Pharmaceutical Properties and Research Use

¢ Physicochemical Properties: Molecular weight: 280.35 g/mol; Formula: CisH12N4S; CAS Number:
226717-28-8 [6] [1]. The compound complies with Lipinski's rule of five with zero violations, indicating
favorable drug-like properties [3].

¢ Research Applications: AGL-2043 is marketed for research use only by multiple biological suppliers
with documented purity >99.0% [6]. Recommended storage conditions: powder at -20°C for 3 years
or 4°C for 2 years; in solvent at -80°C for 6 months or -20°C for 1 month [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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